![molecular formula C4H2Cl3F3 B1333444 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene CAS No. 261760-98-9](/img/structure/B1333444.png)
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene
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Overview
Description
“2,3,4-Trichloro-3,4,4-trifluorobut-1-ene” is a chemical compound with the CAS number 261760-98-9 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4-Trichloro-3,4,4-trifluorobut-1-ene” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .Scientific Research Applications
NMR Spectroscopy Investigations : The compound 3-chloro-4-bromo-3,4,4-trifluorobutene-1, closely related to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene, has been extensively studied using NMR spectroscopy. This research has enabled the determination of all chemical shifts and multiple coupling constants for the compound, providing valuable insights into its molecular structure and behavior (Hinton & Jaques, 1974).
Synthesis and Reactions of Fluorinated Compounds : Research has been conducted on the synthesis and nucleophilic reactions of fluorinated butenolides, which are structurally similar to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene. These studies have led to the development of new synthesis methods and a better understanding of the compound's reactivity (Paleta, Volkov, & Hetflejš, 2000).
Formation of N-trifluoromethylhydroxylamines : Trifluoronitrosomethane, another compound closely related to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene, has been used to form N-alkenyl-N-trifluoromethylhydroxylamines through ene reactions. This process involves the transfer of allylic hydrogen to oxygen and bonding of olefinic carbon to nitrogen (Barlow, Haszeldine, & Murray, 1980).
Synthesis of Trifluoromethylpyrroles and Related Heterocycles : A method for synthesizing trifluoromethylpyrroles and other heteroaromatics using 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, derivatives of compounds similar to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene, has been developed. This research offers a novel approach to creating important chemical structures (Andrew & Mellor, 2000).
Electrophilic Reactions with Various Nucleophiles : The unique chemical properties of trifluoromethyl-containing enones, closely related to 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene, have been studied. These compounds exhibit electrophilic reactivity, leading to the development of new synthetic methods for carbo- and heterocycles (Yakovenko et al., 2015).
Mechanism of Action
Target of Action
Some related compounds have shown certain fungicidal activity .
Mode of Action
It’s possible that the compound interacts with its targets through a nucleophilic substitution mechanism .
Result of Action
Preliminary bioassay results showed that most of the compounds in this series have good insecticidal activity . .
properties
IUPAC Name |
2,3,4-trichloro-3,4,4-trifluorobut-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3F3/c1-2(5)3(6,8)4(7,9)10/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNITLQHAQGMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Cl)(F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380278 |
Source
|
Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloro-3,4,4-trifluorobut-1-ene | |
CAS RN |
261760-98-9 |
Source
|
Record name | 2,3,4-trichloro-3,4,4-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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